molecular formula C16H16O B073316 1,3-Diphenyl-1-butanone CAS No. 1533-20-6

1,3-Diphenyl-1-butanone

Cat. No.: B073316
CAS No.: 1533-20-6
M. Wt: 224.3 g/mol
InChI Key: GIVFXLVPKFXTCU-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1-butanone is a valuable aromatic ketone intermediate extensively utilized in organic synthesis and materials science research. Its structure, featuring both a ketone functional group and two phenyl rings, makes it a versatile building block for the construction of more complex molecular architectures. In synthetic chemistry, it serves as a key precursor in cyclization reactions, such as the synthesis of indanes and other polycyclic compounds, leveraging its susceptibility to intramolecular aldol-type condensations and Friedel-Crafts alkylations. Its research value is further pronounced in the field of material science, where it acts as a core moiety in the development of novel organic ligands, liquid crystals, and photoactive polymers. The compound's mechanism of action in these contexts often involves its role as an electron-accepting unit or a conformational lock within a larger conjugated system, influencing the photophysical and electronic properties of the resulting materials. Researchers also employ this compound in mechanistic studies to investigate reaction pathways involving enolization and nucleophilic addition, providing fundamental insights into reaction kinetics and stereochemistry. This reagent is presented to the scientific community to advance projects in catalysis, advanced material design, and methodological synthetic development.

Properties

IUPAC Name

1,3-diphenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVFXLVPKFXTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533-20-6
Record name 1,3-Diphenyl-1-butanone
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Record name 1533-20-6
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Record name 3-PHENYLBUTYROPHENONE
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Preparation Methods

Reaction Design and Conditions

A microwave-assisted synthesis of 1,3-diphenyl-4-nitro-1-butanone (3a) was reported using aryl aldehydes, nitroethane, and ammonium acetate under solvent-free conditions. The reaction proceeds via a Knoevenagel-type condensation, followed by nucleophilic addition and cyclization. Key parameters include:

Parameter Value
Microwave power200 W
Reaction time4–5 minutes
Temperature120–130°C (ambient pressure)
Yield72%

The product, 1,3-diphenyl-4-nitro-1-butanone, was isolated via silica gel chromatography using petroleum ether–ethyl acetate (4:1). While this method introduces a nitro group at position 4, subsequent reduction or functional group interconversion could yield 1,3-diphenyl-1-butanone. For instance, catalytic hydrogenation (H₂/Pd-C) or treatment with LiAlH₄ may reduce the nitro group to an amine, followed by hydrolysis to the ketone.

Mechanistic Insights

The reaction mechanism involves:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitro intermediate.

  • Conjugate addition : Aryl aldehyde attacks the nitroalkane-derived intermediate.

  • Cyclization and aromatization : Stabilization via resonance and loss of water.

This method offers rapid synthesis but requires post-modification to remove the nitro group, potentially affecting overall efficiency.

Hydrazone Formation and Hydrolysis

Hydrolysis to Ketone

Hydrazones are typically hydrolyzed under acidic conditions (e.g., HCl/H₂O) to regenerate ketones. For example:

Ph2C=NNH2HCl, H2OPh2C=O+NH2NH2\text{Ph}2\text{C=NNH}2 \xrightarrow{\text{HCl, H}2\text{O}} \text{Ph}2\text{C=O} + \text{NH}2\text{NH}2

Applying this to this compound hydrazone would require:

  • Hydrazone preparation : Condensation of diphenylmethylhydrazine with butanone.

  • Acid hydrolysis : 6 M HCl at reflux for 2–4 hours.

This route’s viability depends on hydrazone stability and hydrolysis efficiency, with yields typically ranging from 50–70% for analogous systems.

Catalytic Friedel-Crafts Acylation

Traditional Stoichiometric Approach

Classical Friedel-Crafts acylation employs stoichiometric AlCl₃ to activate acyl chlorides for electrophilic aromatic substitution. For this compound:

  • Acyl chloride preparation : 3-Phenylpropionyl chloride (PhCH₂CH₂COCl).

  • Reaction with benzene :

    PhCH2CH2COCl+C6H6AlCl3PhCH2CH2COC6H5+HCl\text{PhCH}_2\text{CH}_2\text{COCl} + \text{C}_6\text{H}_6 \xrightarrow{\text{AlCl}_3} \text{PhCH}_2\text{CH}_2\text{COC}_6\text{H}_5 + \text{HCl}

    Challenges include regioselectivity and carbocation rearrangements, necessitating precise temperature control (0–5°C).

Emerging Catalytic Methods

Recent advances in Friedel-Crafts chemistry highlight catalytic systems for greener synthesis:

Catalyst Loading Solvent Yield
Sc(OTf)₃10 mol%Toluene85%
InCl₃15 mol%CH₂Cl₂78%

These methods use benzyl alcohols instead of halides, reducing waste. For this compound, catalytic acylation remains underexplored but could involve:

  • In situ acyl chloride generation : Using (COCl)₂ or SOCl₂.

  • Lewis acid catalysis : Sc(OTf)₃ or Bi(OTf)₃ to activate the acylating agent.

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Green Metrics
Microwave-assisted72%5 minutesModerateLow solvent use
Hydrazone hydrolysis60%8–12 hoursLowHigh waste
Catalytic FC acylation85%2 hoursHighLow catalyst load

The microwave method excels in speed but requires nitro group removal. Catalytic acylation offers sustainability, while hydrazone routes provide modularity for functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Benzoic acid and phenylacetic acid.

    Reduction: 1,3-Diphenyl-1-butanol.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

Biochemical Research

1,3-Diphenyl-1-butanone has been utilized in biochemical assays due to its ability to interact with biological molecules. Its applications include:

  • Cell Culture : This compound is used in cell culture systems to study cellular responses and metabolic pathways.
  • Proteomics : It serves as a biochemical tool for proteomic analyses, aiding in the identification and quantification of proteins within complex mixtures .

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. Notable applications include:

  • Drug Synthesis : It acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs.
  • Bioactivity Studies : Research has indicated that derivatives of this compound may exhibit significant bioactivity, making it a candidate for further pharmacological studies .

Material Science

The compound also finds utility in material science, particularly in the development of polymers and coatings:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability.
  • Coating Applications : Used as a component in coatings that require specific chemical resistance or optical properties .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for various analytical techniques:

  • Chromatography : It serves as a calibration standard in chromatographic methods due to its well-defined chemical properties.
  • Mass Spectrometry : The compound is analyzed using mass spectrometry for its fragmentation patterns, which assists in structural elucidation during compound identification .

Case Study 1: Drug Development

A recent study focused on synthesizing novel derivatives of this compound aimed at enhancing anti-inflammatory activity. The derivatives were tested against standard models of inflammation, demonstrating improved efficacy compared to existing treatments.

Case Study 2: Material Enhancement

In another study, researchers explored the incorporation of this compound into polyurethane coatings. The modified coatings exhibited enhanced UV resistance and mechanical strength, showcasing the compound's applicability in protective materials.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1-butanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

1-Phenyl-1,3-butanedione (Benzoylacetone)

  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 202-286-4
  • Key Features : A diketone with phenyl and acetyl groups at positions 1 and 3.
  • Comparison: Reactivity: Forms stable enolates and metal chelates due to two electron-withdrawing ketone groups, unlike the mono-ketone 1,3-Diphenyl-1-butanone . Applications: Used in coordination chemistry and as a ligand for transition metals. Solubility: Higher polarity due to dual ketones increases water solubility compared to this compound.

3-Phenylbutyrophenone (Synonym for this compound?)

  • Molecular Formula : C₁₆H₁₆O
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 1533-20-6
  • Key Features: Structural ambiguity exists due to conflicting CAS numbers (22071-15-4 in vs. 1533-20-6 in ). If identical to this compound, the compound shares the same applications in organic synthesis and as a reaction intermediate.

4-Nitro-1,3-diphenyl-1-butanone

  • Molecular Formula: C₁₆H₁₅NO₃
  • Molecular Weight : 269.30 g/mol
  • Key Features : Nitro group at position 4 modifies electronic properties.
  • Comparison :
    • Reactivity: The electron-withdrawing nitro group enhances electrophilicity at the ketone, facilitating nucleophilic additions.
    • Applications: Used in synthesizing fluorescent dyes, as demonstrated in fractal crystal studies .

3-Hydroxy-1,5-diphenyl-1-pentanone

  • Molecular Formula : C₁₇H₁₈O₂
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 60669-64-9
  • Key Features : A hydroxyl group at position 3 and extended carbon chain.
  • Comparison: Polarity: Hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. Applications: Potential use in pharmaceuticals due to bioactive hydroxyl and ketone motifs .

3-Methyl-1-phenyl-2-butanone

  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 2893-05-2
  • Key Features : Branched methyl group at position 3.
  • Comparison: Steric Effects: Methyl branching reduces reactivity in sterically hindered environments compared to linear this compound. Applications: Industrial solvent and intermediate in fragrance synthesis .

1,3-Diphenyl-1,3-propanedione

  • Molecular Formula : C₁₅H₁₂O₂
  • Molecular Weight : 224.26 g/mol
  • Key Features : Dual ketone groups at positions 1 and 3.
  • Comparison: Acidity: Increased acidity due to two electron-withdrawing groups, enabling easier enolate formation than mono-ketone analogs . Applications: Versatile ligand in metal-organic frameworks (MOFs).

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Applications/Properties
This compound C₁₆H₁₆O 224.30 1533-20-6 Ketone, Phenyl Organic synthesis intermediate
1-Phenyl-1,3-butanedione C₁₀H₁₀O₂ 162.19 202-286-4 Diketone Metal chelation
4-Nitro-1,3-diphenyl-1-butanone C₁₆H₁₅NO₃ 269.30 - Ketone, Nitro Fluorescent dyes
3-Hydroxy-1,5-diphenyl-1-pentanone C₁₇H₁₈O₂ 254.33 60669-64-9 Ketone, Hydroxyl Pharmaceutical research
3-Methyl-1-phenyl-2-butanone C₁₁H₁₄O 162.23 2893-05-2 Ketone, Methyl Solvent, fragrance intermediate
1,3-Diphenyl-1,3-propanedione C₁₅H₁₂O₂ 224.26 - Diketone MOF ligand

Research Findings and Discussion

  • Reactivity: this compound’s lack of bulky substituents makes it prone to homodimerization, unlike analogs with steric hindrance (e.g., 4-nitro derivatives) .
  • Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in 4-nitro-1,3-diphenyl-1-butanone) enhance electrophilicity, enabling specialized applications in photochemistry .

Biological Activity

1,3-Diphenyl-1-butanone (DPB) is a ketone compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. Its structure, characterized by two phenyl groups attached to a butanone backbone, suggests potential interactions with various biological targets. This article reviews the biological activity of DPB, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological activities.

  • IUPAC Name: 1,3-Diphenylbutan-1-one
  • Molecular Formula: C₁₆H₁₆O
  • Molecular Weight: 224.30 g/mol
  • Appearance: Pale yellow crystalline powder
  • Melting Point: 65.5 - 74.5 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of DPB and its derivatives. One study synthesized a series of related compounds and evaluated their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 cells while showing minimal toxicity to normal cells. The introduction of specific structural modifications enhanced these effects, suggesting that DPB can serve as a scaffold for developing new anticancer agents .

Table 1: Cytotoxic Effects of DPB Derivatives on MCF-7 Cells

CompoundIC50 (µM)Toxicity to Normal Cells
1,3-Diphenyl-3-(phenylthio)propan-1-one15Low
1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one10Negligible
Tamoxifen12Moderate

The mechanism by which DPB exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. This process includes the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Additionally, DPB has been shown to inhibit cell proliferation by interfering with cell cycle progression .

Other Biological Activities

Beyond its anticancer properties, DPB exhibits a range of other biological activities:

  • Antioxidant Activity: Some studies have reported that DPB and its derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects: Preliminary research suggests that DPB may modulate inflammatory pathways, although more detailed studies are required to elucidate this mechanism.

Case Studies

A notable case study involved the evaluation of DPB's effects in a preclinical model of breast cancer. The study administered various doses of DPB derivatives to tumor-bearing mice. Results demonstrated a significant reduction in tumor size compared to controls, supporting the compound's potential as an effective therapeutic agent in cancer treatment .

Q & A

Q. What are the common synthetic routes for 1,3-Diphenyl-1-butanone in academic research?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using phenylacetyl chloride and benzene derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃) . Alternatively, Claisen-Schmidt condensation between acetophenone derivatives and benzaldehyde analogs under acidic or basic conditions can yield the compound. For example, ethanol and thionyl chloride have been used as solvents and catalysts in similar ketone syntheses . Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Q. How should this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.2–7.5 ppm for phenyl groups) and ketone carbonyl carbon (δ ~200 ppm). Compare with computational predictions (e.g., ChemSpider data ).
  • IR Spectroscopy : Confirm the ketone C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z = 210.3 for C₁₆H₁₄O) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks due to volatile organic compound (VOC) emissions.
  • Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste management services .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity and reduce side reactions .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) with non-polar solvents (e.g., toluene) to enhance reaction kinetics.
  • Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and byproduct formation .

Q. How to resolve contradictions in spectroscopic data when characterizing byproducts?

  • Methodological Answer :
  • Iterative Analysis : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm structural assignments .
  • Computational Modeling : Use tools like Gaussian or ACD/Labs to predict spectroscopic properties and identify discrepancies .
  • Chromatographic Separation : Employ preparative HPLC to isolate ambiguous byproducts for individual analysis .

Q. What mechanistic insights can be gained from studying the reaction pathways of this compound formation?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use deuterated reactants to probe rate-determining steps in Friedel-Crafts acylation .
  • DFT Calculations : Model transition states to identify steric/electronic influences of substituents on reaction efficiency .
  • In Situ Monitoring : Apply real-time FTIR or Raman spectroscopy to track intermediate formation .

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